molecular formula C15H21F3N4O2 B13504014 Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B13504014
M. Wt: 346.35 g/mol
InChI Key: QJPZBBPWAGKURK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is an organic compound used primarily as an intermediate in chemical synthesis. It features a piperazine ring substituted with a trifluoromethyl group and an amino group on a pyridine ring, making it a versatile building block in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reduction of a nitro precursor. One common method involves the hydrogenation of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under a hydrogen atmosphere . This reaction yields the desired amino compound after purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is used in several scientific research applications:

    Medicinal Chemistry: As a building block for synthesizing potential pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the preparation of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action for tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C15H21F3N4O2

Molecular Weight

346.35 g/mol

IUPAC Name

tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(19)8-10(9-20-12)15(16,17)18/h8-9H,4-7,19H2,1-3H3

InChI Key

QJPZBBPWAGKURK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

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